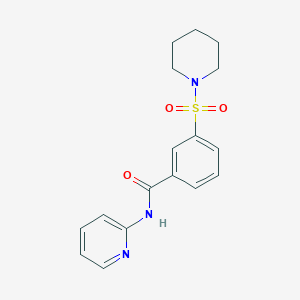
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been used in scientific research for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. By binding to dopamine receptors, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antipsychotic properties, which could be beneficial in the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic properties. Its dopamine receptor agonist activity and antipsychotic properties make it a promising candidate for the treatment of neurological disorders. However, one limitation of using 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential toxicity. Studies have shown that 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be toxic at high doses, which could limit its use in lab experiments.
Orientations Futures
There are a number of future directions for the study of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is to further explore its potential therapeutic properties, particularly in the treatment of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its biochemical and physiological effects. Finally, more studies are needed to determine the safety and toxicity of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine at different doses.
Méthodes De Synthèse
The synthesis of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the condensation of 1-(2-fluorobenzoyl)piperazine with cinnamaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in its pure form.
Applications De Recherche Scientifique
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been found to exhibit dopamine receptor agonist activity, which is important in the treatment of Parkinson's disease. Additionally, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antipsychotic properties, which could be beneficial in the treatment of schizophrenia.
Propriétés
IUPAC Name |
(2-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-11-5-4-10-18(19)20(24)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRXSAHTJKWHH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)
![N-({1-[ethyl(methyl)amino]cyclohexyl}methyl)pyrimidin-4-amine](/img/structure/B5681569.png)
![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)

![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)